Galili antigen heptaose
Description
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Synonyms |
Galα1-3[Galβ1-4GlcNAcβ1-3]2Galβ1-4Glc |
Origin of Product |
United States |
Ii. Structural Basis of the Galili Antigen Alpha Gal Epitope
Defining the Core Trisaccharide Structure (Galα1-3Galβ1-4GlcNAc-R)
The minimal and most fundamental unit of the Galili antigen is a trisaccharide with the chemical structure Galα1-3Galβ1-4GlcNAc-R. frontiersin.orgnih.govfrontiersin.org This core structure is composed of three monosaccharide units linked in a specific sequence and orientation.
Galactose (Gal): The terminal, non-reducing end of the epitope is a galactose sugar molecule.
Galactose (Gal): This is linked to a second galactose molecule.
N-acetylglucosamine (GlcNAc): The second galactose is, in turn, linked to an N-acetylglucosamine molecule.
The "R" in the formula represents the remainder of the glycoconjugate to which the trisaccharide is attached. frontiersin.org This can be a complex carbohydrate chain on a glycoprotein (B1211001) (N-glycan or O-glycan) or a glycolipid anchored in the cell membrane. frontiersin.orgnih.gov The synthesis of this structure is catalyzed by the enzyme α1,3-galactosyltransferase (α1,3GT), which is active in non-primate mammals but has been inactivated in the evolutionary lineage of humans and Old World monkeys. nih.govfrontiersin.org
The precise arrangement of the glycosidic bonds is critical for its antigenic properties. The terminal galactose is linked to the penultimate galactose via an alpha-1,3 glycosidic bond (Galα1-3Gal). The penultimate galactose is connected to the N-acetylglucosamine via a beta-1,4 glycosidic bond (Galβ1-4GlcNAc). frontiersin.orgfrontiersin.org
| Component | Monosaccharide | Linkage to Next Sugar |
| Terminal Sugar | Galactose (Gal) | α1-3 |
| Penultimate Sugar | Galactose (Gal) | β1-4 |
| Inner Sugar | N-acetylglucosamine (GlcNAc) | - (Attached to R-group) |
Contextualizing Heptaose as a Complex Oligosaccharide Moiety
While the trisaccharide defines the core epitope, the Galili antigen is typically part of much larger and more complex oligosaccharide structures, known as glycans. A "heptaose" is an oligosaccharide composed of seven sugar units. A specific branched heptaose containing the Galili antigen has been identified with the following structure: Galα1-3(Galβ1-4GlcNAcβ1-3)₂Galβ1-4Glc . elicityl-oligotech.com
In this heptaose structure, the core trisaccharide is extended and part of a branched chain. This exemplifies how the alpha-Gal epitope serves as a terminal cap on larger glycan chains. These chains can be linear or branched and are found on various glycoconjugates. For instance, glycolipids isolated from the thymus tissue of sheep, pigs, and rabbits have been shown to contain a range of neutral glycolipids with 5 to 11 sugars, all terminating with the Galα1-3Galβ1-4GlcNAc- sequence. nih.gov Glycans on glycoproteins can have two to four branches (antennae), while those on glycolipids may possess from one to as many as eight branches, providing multiple sites for the terminal alpha-Gal epitope to be displayed. frontiersin.orgnih.gov
Table of Representative Galili Antigen-Containing Structures
| Structure Name | Number of Sugars | Full Structure |
|---|---|---|
| Core Trisaccharide | 3 | Galα1-3Galβ1-4GlcNAc-R |
| Galili Antigen Heptaose | 7 | Galα1-3(Galβ1-4GlcNAcβ1-3)₂Galβ1-4Glc |
Iii. Biosynthesis and Genetic Regulation of Alpha Gal Epitopes
Alpha-1,3-Galactosyltransferase (α1,3GT) Enzyme Activity and Specificity
The synthesis of the alpha-Gal epitope is primarily catalyzed by the enzyme alpha-1,3-galactosyltransferase (α1,3GT). frontiersin.org This enzyme belongs to the family of glycosyltransferases, which are responsible for attaching sugar moieties to other molecules.
The core function of α1,3GT is to transfer a galactose molecule from a high-energy donor substrate, UDP-galactose, to a specific acceptor molecule. nih.govoup.com The enzyme creates a specific alpha-1,3 glycosidic bond, linking the donor galactose to the terminal galactose of the acceptor. oup.com The activity of α1,3GT is dependent on the presence of the cofactor Manganese (Mn2+). uniprot.org
The specificity of α1,3GT is crucial for its function. It preferentially recognizes and acts upon precursor carbohydrate chains (oligosaccharides) that terminate with the disaccharide N-acetyllactosamine (Galβ1-4GlcNAc). nih.govnih.gov These precursor structures are commonly found on the surface of cells as part of glycoproteins and glycolipids. nih.govnih.gov Structural and calorimetric binding studies indicate an obligatory ordered binding mechanism, where the donor substrate (UDP-galactose) binds to the enzyme first, inducing a conformational change that facilitates the binding of the acceptor substrate (N-acetyllactosamine-terminated oligosaccharide). rcsb.org
While α1,3GT is the principal enzyme for synthesizing the alpha-Gal epitope on glycoproteins, another enzyme, isogloboside 3 (iGb3) synthase, can also create the Galα(1,3)Gal structure. oup.comnih.gov However, iGb3 synthase acts on a different precursor (lactosylceramide) and is primarily involved in a separate glycolipid synthesis pathway. oup.comresearchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Enzyme | Alpha-1,3-galactosyltransferase (α1,3GT) | nih.gov |
| Donor Substrate | UDP-galactose | nih.govrcsb.org |
| Preferred Acceptor Substrate | Terminal N-acetyllactosamine (Galβ1-4GlcNAc) on glycoconjugates | nih.gov |
| Product Linkage | Galα1-3Gal | oup.com |
| Cofactor | Mn2+ | uniprot.org |
| Km for Asialo-α1-acid glycoprotein (B1211001) | 1.25 mM | nih.gov |
| Km for Galβ1-4GlcNAcβ1-2Manα1-3Manβ1-4GlcNAc | 0.57 mM | nih.gov |
Molecular Mechanisms of α1,3GT Gene Expression and Regulation
The expression and activity of the α1,3GT enzyme are directly controlled at the genetic level by the GGTA1 gene (glycoprotein alpha-galactosyltransferase 1). maayanlab.cloudbiosynsis.com In the vast majority of mammals, this gene is functional and directs the synthesis of the α1,3GT enzyme. nih.gov
However, in the evolutionary lineage of Old World monkeys, apes, and humans, the GGTA1 gene has become an inactive pseudogene. nih.govmaayanlab.cloud This inactivation is the result of frameshift mutations that introduce premature stop codons, leading to the production of a truncated and non-functional protein that lacks the necessary catalytic domain. nih.govgenecards.org Consequently, these species are incapable of synthesizing the alpha-Gal epitope. nih.gov
The functional inactivation of the GGTA1 gene is a critical factor in the context of xenotransplantation (the transplantation of organs between different species). When an organ from a non-primate mammal (like a pig) is transplanted into a human, the recipient's immune system recognizes the abundant alpha-Gal epitopes on the donor organ as foreign, leading to a rapid and severe immune rejection. biosynsis.comnih.gov To address this, researchers have developed genetically engineered pigs in which the GGTA1 gene has been "knocked out," or inactivated. maayanlab.cloudbiosynsis.com These GGTA1-knockout animals show a dramatic reduction in the synthesis of alpha-Gal epitopes, although some residual epitopes may still be produced via alternative pathways, such as the one involving iGb3 synthase. nih.govmaayanlab.cloud
| Feature | Description | Reference |
|---|---|---|
| Gene Name | GGTA1 (Glycoprotein Alpha-Galactosyltransferase 1) | maayanlab.cloudbiosynsis.com |
| Function | Encodes the α1,3-galactosyltransferase (α1,3GT) enzyme. | biosynsis.com |
| Status in Most Mammals | Active, functional gene. | nih.gov |
| Status in Humans, Apes, Old World Monkeys | Inactive pseudogene due to frameshift mutations. | nih.govmaayanlab.cloudgenecards.org |
| Evolutionary Significance | Inactivation occurred approximately 20-30 million years ago in the ancestral lineage of Old World primates. | frontiersin.orgnih.gov |
Subcellular Localization of α1,3GT-Mediated Glycosylation Pathways
The biosynthesis of glycoproteins and glycolipids is a highly organized process that occurs within the secretory pathway of the cell, specifically in the endoplasmic reticulum and the Golgi apparatus. nih.govwikipedia.org Glycosyltransferases, including α1,3GT, are strategically located within the different compartments of the Golgi to ensure the sequential and orderly addition of sugar residues to nascent glycans. nih.gov
Research has confirmed that the α1,3GT enzyme resides within the Golgi apparatus. oup.com More specifically, it is localized to the terminal compartments of the Golgi, known as the trans-Golgi cisternae. uniprot.org This localization is logical, as the addition of the terminal alpha-Gal epitope is one of the final steps in the glycan assembly line. Precursor molecules are synthesized and modified in earlier compartments (the cis- and medial-Golgi) before arriving at the trans-Golgi, where α1,3GT adds the final galactose cap. nih.gov
The retention of α1,3GT within the correct Golgi compartment is critical for its function and is mediated by specific domains within the protein's structure. Studies have shown that the N-terminal portion of the enzyme, which includes its short cytoplasmic tail, the single transmembrane domain, and a stem region, contains the necessary signals for its proper targeting and retention within the Golgi apparatus. nih.gov
Precursor Oligosaccharide Utilization in Biosynthetic Processes
The synthesis of the Galili antigen is dependent on the availability of appropriate precursor oligosaccharides. The α1,3GT enzyme does not create the entire carbohydrate chain but rather adds the final, defining sugar residue.
The primary precursor utilized by α1,3GT is a glycan chain terminating with the disaccharide N-acetyllactosamine (Galβ1-4GlcNAc). nih.govnih.gov This structure serves as the acceptor substrate for the enzymatic reaction. The α1,3GT enzyme transfers a galactose from UDP-galactose to the terminal galactose of the N-acetyllactosamine unit, forming the final Galα1-3Galβ1-4GlcNAc-R structure. nih.govbiosynsis.com These N-acetyllactosamine precursors are found on a wide variety of molecules, including:
N-linked glycans: Complex carbohydrate chains attached to asparagine residues of glycoproteins. nih.gov
Glycolipids: Glycans linked to a ceramide lipid anchored in the cell membrane. nih.gov
Proteoglycans: Proteins that are heavily glycosylated. nih.gov
The availability and presentation of these precursor structures are therefore a limiting factor in the biosynthesis of the alpha-Gal epitope. Furthermore, modifications to the precursor can prevent α1,3GT from acting. For instance, if the N-acetylglucosamine residue in the N-acetyllactosamine unit is modified by the addition of a fucose sugar in an α1-3 linkage, it completely blocks the subsequent addition of the alpha-Gal cap by α1,3GT. nih.gov
Iv. Immunological Recognition and Mechanisms of Anti Galili Antigen Antibody Responses
Fine Specificity of Anti-Alpha-Gal Antibodies (IgG, IgM, IgA Isotypes)
The human anti-α-Gal antibody repertoire is diverse, encompassing immunoglobulin G (IgG), IgM, and IgA isotypes. nih.gov These antibodies are naturally present in human serum, with approximately 1% of circulating immunoglobulins being directed against the α-Gal epitope. nih.govfrontiersin.org The production of these antibodies is thought to be a result of continuous immune stimulation by α-Gal-expressing bacteria colonizing the gastrointestinal tract. nih.govnih.gov
The specificity of these antibodies is primarily directed towards the terminal Galα1-3Gal disaccharide. nih.gov However, studies have shown that the affinity of anti-α-Gal antibodies is significantly higher for the trisaccharide structure Galα1-3Galβ1-4GlcNAc, indicating that the adjacent N-acetylglucosamine residue contributes to the binding. nih.govmdpi.com This suggests that the antibody's binding pocket can accommodate a trisaccharide structure. nih.gov
Anti-α-Gal antibodies of different isotypes are found in various bodily fluids, highlighting their widespread distribution and potential roles in mucosal and systemic immunity. nih.gov
| Isotype | Location Found | Primary Function in Anti-α-Gal Response |
| IgG | Serum, Colostrum, Bile | Systemic immunity, complement activation, potential role in allergic reactions (specifically IgG1 in α-Gal syndrome). nih.govnih.govnih.gov |
| IgM | Serum, Colostrum, Bile | Primary immune response, potent activator of the complement system. nih.govnih.govwikipedia.org |
| IgA | Saliva, Milk, Colostrum, Bile, Vaginal Washings | Mucosal immunity, inhibition of pathogen binding to epithelial cells. nih.gov |
Interestingly, there is a correlation between ABO blood groups and anti-α-Gal antibody levels. Individuals with blood group B, which has a structurally similar terminal galactose residue, tend to have lower titers of anti-α-Gal antibodies. mdpi.comturkiyeparazitolderg.org This is likely due to immunological tolerance to the self-like B-antigen. mdpi.com
Antibody-Epitope Binding Site Analysis and Conformational Recognition
The interaction between anti-α-Gal antibodies and the Galili antigen is a highly specific molecular recognition event. Structural studies have provided insights into the conformational basis of this binding. The antibody's binding site, or paratope, forms a pocket that accommodates the non-planar conformation of the α-Gal disaccharide.
X-ray crystallography and molecular modeling have been instrumental in elucidating the structural details of the anti-α-Gal antibody-epitope complex. These studies have revealed a common binding motif centered around a germline-encoded tryptophan residue at position 33 of the heavy chain variable region (VH). pnas.org This tryptophan residue forms a crucial stacking interaction with the galactose rings of the α-Gal epitope. pnas.org The binding is further stabilized by a network of hydrogen bonds between the carbohydrate's hydroxyl groups and amino acid residues within the antibody's complementarity-determining regions (CDRs). The pocket size of the antibody appears to be limited, accommodating up to a trisaccharide length of the antigen. nih.gov The similarity in binding to α-Gal epitopes on both glycoproteins and glycolipids further supports this observation. nih.gov
Cellular Mechanisms of Anti-Alpha-Gal Antibody Production
The production of anti-α-Gal antibodies involves a complex interplay between different immune cells, primarily B-lymphocytes and T-lymphocytes. The nature of the immune response can vary depending on the context of α-Gal exposure, leading to the production of different antibody isotypes with distinct functions.
B-cells are the primary producers of antibodies. It is estimated that about 1% of circulating B-lymphocytes are capable of producing anti-α-Gal antibodies. nih.govnih.gov The activation of these B-cells can be initiated through different pathways:
T-cell Independent Activation: Continuous exposure to α-Gal epitopes on gut bacteria is thought to drive the production of natural IgM and IgG antibodies in a T-cell-independent manner. nih.govresearchgate.net
T-cell Dependent Activation: In the context of α-Gal syndrome, which is triggered by tick bites, the production of α-Gal-specific IgE is a T-cell-dependent process. nih.govbjgp.org In this scenario, α-Gal-carrying proteins from tick saliva are processed by antigen-presenting cells (APCs), such as dendritic cells and Langerhans cells. nih.govturkiyeparazitolderg.org These APCs then present peptides from the tick proteins to T-helper cells. turkiyeparazitolderg.org B-cells that recognize the α-Gal epitope can also internalize the entire glycoprotein (B1211001) and present the peptide component to activated T-helper cells. bjgp.org This cognate interaction provides the necessary signals for B-cell proliferation, differentiation, and crucially, class-switching to produce IgE antibodies. bjgp.org
Recent research has identified distinct B-cell subsets, characterized by high expression of the chemokine receptor CCR6, that are enriched in individuals with red meat allergy. nih.gov These B-cells may originate in skin-draining lymph nodes following a tick bite and then traffic to other sites like the gut. nih.gov
While immune responses to carbohydrates are often considered T-cell independent, the production of IgE antibodies against α-Gal unequivocally requires T-cell help. nih.gov Studies in patients with α-Gal syndrome have demonstrated a clear T-helper 2 (Th2) cytokine profile in response to tick protein extracts. jci.orgnih.gov Th2 cells produce cytokines like interleukin-4 (IL-4), which is essential for inducing B-cells to class-switch to IgE production. turkiyeparazitolderg.orgjci.org
The current model suggests that while the B-cell receptor recognizes the α-Gal carbohydrate, the T-cell receptor recognizes a peptide component of the glycoprotein to which α-Gal is attached. bjgp.org This allows for a robust, T-cell-driven immune response against a carbohydrate antigen. Basophils may also play a role by secreting IL-4, further promoting Th2 differentiation. turkiyeparazitolderg.org
Complement System Activation by Anti-Alpha-Gal Antibody-Antigen Complexes
The binding of anti-α-Gal antibodies, particularly IgM and IgG, to α-Gal epitopes on cell surfaces can potently activate the complement system. nih.govnih.gov This is a critical mechanism in the context of xenotransplantation, where the binding of natural anti-α-Gal antibodies to the endothelial cells of a pig organ graft leads to hyperacute rejection. wikipedia.orgnih.gov
The activation occurs primarily through the classical complement pathway. nih.govnih.gov When multiple anti-α-Gal IgG or a single IgM molecule bind to α-Gal epitopes in close proximity, the Fc portions of the antibodies undergo a conformational change. This exposes a binding site for C1q, the first component of the classical pathway. nih.gov The binding of C1q initiates a proteolytic cascade, leading to the deposition of C3b and C4b on the cell surface and the formation of the membrane attack complex (MAC), ultimately causing cell lysis and tissue damage. nih.govresearchgate.net The alternative pathway can also amplify the complement deposition initiated by the classical pathway. nih.govnih.gov
Recent studies have confirmed that affinity-purified human IgG anti-α-Gal is indeed capable of activating the classical complement pathway on various target cells, including pig erythrocytes and bacteria like Escherichia coli and Streptococcus pneumoniae. nih.govnih.gov The degree of complement activation is related to the density of the bound anti-α-Gal antibodies on the cell surface. nih.govnih.gov
| Complement Pathway | Role in Anti-α-Gal Response | Initiating Event |
| Classical Pathway | Primary pathway for activation by anti-α-Gal-antigen complexes. nih.govnih.gov | Binding of C1q to the Fc region of clustered IgG or IgM antibodies. nih.gov |
| Alternative Pathway | Amplifies complement deposition initiated by the classical pathway. nih.govnih.gov | Spontaneous hydrolysis of C3, stabilized by deposited C3b. |
V. Evolutionary Immunobiology of Alpha Gal Expression and Antibody Production
Phylogenetic Distribution of Alpha-Gal Epitope in Mammalian Species
The α-Gal epitope, with the structure Galα1-3Galβ1-4GlcNAc-R, is a carbohydrate antigen widely distributed across the animal kingdom. frontiersin.orgwikipedia.org It is synthesized by the enzyme α1,3-galactosyltransferase (α1,3GT). frontiersin.orgnih.gov The presence of this epitope is a common feature on the cell surface glycoproteins and glycolipids of most mammals. nih.govalphagalinformation.org
However, a clear phylogenetic distinction exists within the primate order. The α1,3GT gene is active, and consequently, the α-Gal epitope is abundantly expressed in prosimians (e.g., lemurs) and New World monkeys (platyrrhines), a pattern consistent with that of non-primate mammals. nih.govspandidos-publications.com In stark contrast, the α-Gal epitope is absent in Catarrhine primates, the group that includes Old World monkeys (e.g., baboons, rhesus monkeys), apes (e.g., chimpanzees, gorillas, orangutans), and humans. wikipedia.orgspandidos-publications.comnih.gov This absence is a defining characteristic of this evolutionary lineage. wikipedia.org
Below is a data table summarizing the distribution of the α-Gal epitope across various mammalian groups.
| Group | Sub-Group/Examples | α-Gal Epitope Expression | α1,3GT Gene Activity |
| Non-Primate Mammals | Marsupials, Bovines, Porcines, etc. | Present | Active |
| Primates | Prosimians (e.g., Lemurs) | Present | Active |
| New World Monkeys (Platyrrhini) | Present | Active | |
| Catarrhine Primates | |||
| Old World Monkeys (Cercopithecidae) | Absent | Inactive | |
| Apes (Hominidae) | Absent | Inactive | |
| Humans (Homo sapiens) | Absent | Inactive |
This table illustrates the distinct evolutionary split in α-Gal expression within the primate order.
Genetic Inactivation of the α1,3GT Gene in Catarrhine Primates
The absence of the α-Gal epitope in Old World monkeys, apes, and humans is the direct result of the inactivation of the α1,3-galactosyltransferase (GGTA1) gene. nih.govpnas.orgnih.gov This evolutionary event silenced the enzyme responsible for synthesizing the epitope. pnas.org Molecular genetic studies have revealed that the gene was not completely deleted but was rendered non-functional by mutations. nih.govpitt.edu
In the ancestral lineage of Catarrhine primates, the α1,3GT gene underwent frameshift mutations, specifically single-base deletions, which introduced premature stop codons into the coding sequence. nih.gov This truncation of the resulting protein leads to a non-functional enzyme. nih.gov Research comparing the gene sequences of various primates suggests this inactivation occurred relatively late in primate evolution, less than 28 million years ago. pnas.orgnih.gov Interestingly, the data points to the possibility of separate inactivation events occurring in the lineages of Old World monkeys and apes after they diverged. pnas.orgnih.gov Detailed analysis has identified multiple crucial mutations in the coding regions of the human, orangutan, and rhesus monkey α1,3GT genes, any one of which would be sufficient to inactivate the enzyme. pitt.edu
Hypothesized Immunological Advantage of Anti-Alpha-Gal Antibody Production
The evolutionary pressure that led to the inactivation of the α1,3GT gene and the subsequent production of anti-Gal antibodies is hypothesized to be linked to pathogen defense. nih.govnih.govresearchgate.net This change may have conferred a significant survival advantage to ancestral Catarrhine primates by providing a first line of defense against a variety of pathogens endemic to their environment in Eurasia and Africa. nih.govyoutube.com
Many pathogens, including certain bacteria, protozoa (e.g., Plasmodium, Trypanosoma, Leishmania), and enveloped viruses, express α-Gal or similar carbohydrate structures on their surfaces. youtube.comresearchoutreach.orgnih.gov For a primate host lacking the α-Gal epitope, the pre-existing, high-titer anti-Gal antibodies could immediately recognize and target these invading pathogens for destruction by the immune system, such as through complement-mediated lysis. researchgate.netfrontiersin.org This would function as an innate barrier to zoonotic infections transmitted from other mammals. frontiersin.orgresearchgate.net
This "allergic klendusity," or allergy-mediated immunity, could have been a powerful selective force. frontiersin.org By losing the ability to produce α-Gal, ancestral primates avoided their immune systems being "blinded" to pathogens that mimicked this host cell marker. youtube.com Instead, they could mount a potent and immediate attack. youtube.com This hypothesis is supported by the fossil record, which indicates a near extinction of apes in the late Miocene, a period when such an enhanced immune defense could have been critical for survival. nih.gov The trade-off for this enhanced pathogen protection is the modern-day clinical relevance of anti-Gal antibodies in hyperacute rejection of xenografts and the allergic reactions seen in Alpha-Gal Syndrome. nih.govresearchgate.netresearchoutreach.org
Vi. Synthetic Methodologies for Galili Antigen Oligosaccharides and Analogs for Research
Enzymatic Synthesis Strategies Using Glycosyltransferases (e.g., α1,3GT)
Enzymatic synthesis provides a powerful route to complex glycans, leveraging the high stereo- and regioselectivity of glycosyltransferases to form specific glycosidic linkages that are challenging to achieve through purely chemical means. The key enzyme for the synthesis of the α-Gal epitope is α1,3-galactosyltransferase (α1,3GT).
The availability of active and stable glycosyltransferases in sufficient quantities is a prerequisite for enzymatic glycan synthesis. Recombinant DNA technology has enabled the high-level expression of α1,3GT in various host systems, overcoming the limitations of isolating the enzyme from native sources.
Baculovirus-Infected Insect Cells: An early successful strategy involved inserting the bovine α1,3GT cDNA clone into the genome of the Autographa californica nuclear polyhedrosis virus (AcNPV). nih.gov Subsequent infection of Spodoptera frugiperda (Sf9) insect cells with the recombinant virus resulted in high-level expression of the enzyme. nih.gov The expressed α1,3GT accounted for approximately 2% of the total cellular protein, yielding a specific activity 1000-fold higher than that observed in calf thymus, a rich natural source. nih.gov The enzyme can be efficiently solubilized with detergents and purified via affinity chromatography. nih.gov
Yeast Expression Systems (Pichia pastoris): The yeast Pichia pastoris is another effective host for producing recombinant α1,3GT. This system is particularly suitable for generating the large quantities of enzyme needed for synthesizing α-Gal epitopes on tumor cells or membranes for vaccine preparation. oup.com The enzyme produced by yeast has been shown to be highly stable at 4°C or when frozen with glycerol. oup.com
Escherichia coli Expression: For large-scale and cost-effective production, E. coli is a preferred host. A truncated form of bovine α1,3GT has been cloned and expressed in E. coli BL21 strains, yielding a soluble and highly active enzyme suitable for synthesizing a variety of α(1→3)-galactosylated epitopes. semanticscholar.org
Optimization of enzyme production often involves codon optimization for the chosen expression host, selection of strong promoters, and optimization of culture conditions (temperature, induction time, and media composition) to maximize the yield of soluble, active enzyme.
| Expression System | Host Organism | Key Advantages | Reference |
|---|---|---|---|
| Baculovirus Expression Vector System | Spodoptera frugiperda (Sf9) Insect Cells | High expression levels (~2% of cellular protein); high specific activity; proper protein folding. | nih.gov |
| Yeast Expression System | Pichia pastoris | Suitable for bulk production; enzyme shows high stability. | oup.com |
| Bacterial Expression System | Escherichia coli | Cost-effective; large-scale production of soluble, active enzyme. | semanticscholar.org |
The construction of a heptaose structure requires a stepwise elongation of a core glycan. This process depends on the precise selection and engineering of both the donor, which provides the sugar unit, and the acceptor, the molecule to which the sugar is transferred.
The enzymatic synthesis of the terminal α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R) is catalyzed by α1,3GT. nih.gov The sugar donor for this reaction is typically uridine diphosphate galactose (UDP-Gal). nih.gov The enzyme exhibits a strong preference for acceptor substrates that terminate with the N-acetyllactosamine (LacNAc) sequence (Galβ1-4GlcNAc). nih.govnih.gov
To build a larger structure like a heptaose, a chemoenzymatic approach is often employed:
Core Synthesis: A core oligosaccharide structure is first synthesized chemically.
Enzymatic Elongation: This core structure, serving as the initial acceptor substrate, is then elongated in one or more steps using specific glycosyltransferases. For the Galili antigen, the final step involves the addition of a terminal α-galactose by α1,3GT using UDP-Gal as the donor. nih.gov
| Component | Role in Synthesis | Example | Reference |
|---|---|---|---|
| Glycosyltransferase | Catalyzes the formation of the glycosidic bond. | α1,3-galactosyltransferase (α1,3GT) | nih.gov |
| Donor Substrate | Provides the monosaccharide unit to be added. | Uridine diphosphate galactose (UDP-Gal) | nih.gov |
| Acceptor Substrate | The molecule to which the monosaccharide is attached. | Oligosaccharides terminating in N-acetyllactosamine (Galβ1-4GlcNAc) | nih.gov |
| Regeneration System | Recycles the sugar nucleotide donor to improve efficiency. | Sucrose synthase, UDP-glucose-4-epimerase | nih.govresearchgate.net |
Chemical Synthesis Approaches for Defined Oligosaccharide Structures
Chemical synthesis offers unparalleled control for creating precisely defined oligosaccharide structures, including unnatural analogs for probing biological function.
Solid-phase synthesis simplifies the purification of intermediates by immobilizing the growing glycan chain on an insoluble resin. A synthetic route for the α-Gal epitope Gal(α1-3)Gal(β1-4)Glc has been developed using this method. nih.gov Key features of this approach include:
Use of a Solid Support: A Merrifield resin equipped with a photocleavable linker can be used. rsc.org
Protecting Groups: Fluorinated protective groups on the carbohydrate building blocks and a fluorinated linker can be employed to allow for on-resin reaction monitoring using gel-phase 19F NMR spectroscopy. nih.gov
Glycosylation: Thioglycosides are used as glycosyl donors, activated by a promoter system such as N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH). nih.gov This system has been shown to install the challenging α-glycosidic linkage with complete stereoselectivity. nih.gov
This methodology allows for the systematic assembly of the oligosaccharide chain, with each reaction driven to completion before cleavage of the final product from the solid support.
Solution-phase synthesis remains a cornerstone for producing complex oligosaccharides. While more labor-intensive due to the need for chromatographic purification after each step, it is highly adaptable and suitable for large-scale synthesis. The synthesis of a heptaose analog would involve a convergent or linear strategy, where monosaccharide or disaccharide building blocks are sequentially coupled. This process requires a sophisticated protecting group strategy to differentiate the various hydroxyl groups, allowing for selective deprotection and glycosylation at specific positions to build the desired sequence and linkages.
Preparation of Glycoconjugates for Immunological Study (e.g., Heptaose-BSA)
To study the immunological properties of the Galili antigen, the relatively small oligosaccharide must be conjugated to a larger carrier molecule, typically a protein, to render it immunogenic. Bovine serum albumin (BSA) is a commonly used carrier protein.
The conjugation process typically involves:
Functionalization of the Oligosaccharide: The synthesized heptaose is designed with a linker arm terminating in a reactive functional group, such as a carboxylic acid or an amine. nih.gov
Activation: The functional group is activated to facilitate coupling. For example, a carboxylic acid on the linker can be activated to form an N-hydroxysuccinimide (NHS) ester. nih.gov
Coupling to Protein: The activated oligosaccharide is then reacted with the carrier protein. The NHS ester reacts with primary amine groups on the lysine residues of BSA to form stable amide bonds. nih.gov
Purification and Characterization: The resulting glycoconjugate (e.g., heptaose-BSA) is purified from unconjugated components and characterized to determine the average number of oligosaccharide chains attached to each protein molecule (epitope density). nih.gov
These glycoconjugates, such as Galα(1,3)Galβ(1,4)GlcNAcα-BSA, are essential tools for enzyme-linked immunosorbent assays (ELISA), immunization studies in animal models, and for investigating the antibody response to the Galili antigen. researchgate.netnih.gov
Vii. Advanced Analytical and Characterization Methodologies for Galili Antigen Oligosaccharides in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful tool for the unambiguous structural determination of oligosaccharides. nih.govnih.gov It provides detailed atomic-level information about molecular structure and dynamics, making it uniquely suited for defining the complex architecture of glycans like the Galili antigen heptaose. researchgate.net Unlike mass spectrometry, which provides mass-to-charge information, NMR can directly probe the connectivity and spatial arrangement of atoms within the molecule.
The complete structural assignment of the this compound relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These techniques are crucial for confirming the identity of each monosaccharide residue, their sequence, the specific positions of their glycosidic linkages, and their anomeric (α or β) configurations. nih.gov
1D ¹H NMR: The anomeric proton region (typically 4.2-5.5 ppm) of the ¹H NMR spectrum provides an initial assessment of the number of sugar residues and their general anomeric configuration. The chemical shift and coupling constant (³J(H1,H2)) of each anomeric proton signal are indicative of whether the glycosidic linkage is α or β.
2D Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY): These experiments establish proton-proton correlations within each sugar ring. A TOCSY experiment can reveal the entire spin system of a monosaccharide residue, starting from the anomeric proton, allowing for the assignment of all protons within that specific sugar unit. nih.govmpg.de
2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: The HSQC experiment correlates each proton with its directly attached carbon atom. This is essential for assigning the ¹³C chemical shifts. The ¹H-¹³C HSQC spectrum for the Galili epitope shows characteristic signals that serve as a unique signature for its presence. nih.govmpg.de For instance, the correlation for the anomeric carbon and proton (C1-H1) of the terminal α-linked galactose is highly indicative.
2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments are key to determining the sequence and linkage between monosaccharide units. NOESY identifies protons that are close in space, such as the anomeric proton of one residue and a proton on the aglyconic carbon of the adjacent residue, providing through-space correlations across the glycosidic bond. HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds), providing direct evidence of the C-O-C linkage. For example, a correlation between the anomeric proton (H1) of the terminal Gal residue and the C3 of the subsequent Gal residue in the Galili core structure (Galα1-3Gal) would be observed in an HMBC spectrum.
A recent study successfully used a combination of TOCSY and HSQC spectra to unambiguously identify the α-Gal epitope (Galα1,3Galβ1,4GlcNAc) on intact monoclonal antibodies. nih.gov The unique chemical shifts of the terminal Galα1,3 and the central Galβ1,4 residues provide a distinct NMR signature that allows for clear identification. mpg.de This same approach is applied to the larger heptaose structure to confirm each linkage sequentially.
Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts for the Core Galili Trisaccharide Epitope Data extrapolated from published research on Galili epitopes. mpg.de
| Monosaccharide Residue | Linkage | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| Galactose (Terminal) | α1-3 | H1 | ~5.10 | ~99.5 |
| C1 | - | ~99.5 | ||
| H5 | ~4.20 | ~73.8 | ||
| C5 | - | ~73.8 | ||
| Galactose (Internal) | β1-4 | H1 | ~4.55 | ~104.2 |
| C1 | - | ~104.2 | ||
| H3 | ~3.78 | ~80.2 | ||
| C3 | - | ~80.2 | ||
| H4 | ~4.15 | ~67.7 | ||
| C4 | - | ~67.7 | ||
| N-Acetylglucosamine | - | H1 | ~4.65 | ~102.5 |
Mass Spectrometry (MS) for Glycan Profiling and Sequence Determination
Mass spectrometry (MS) is a cornerstone of glycomics, offering high sensitivity for profiling and structural analysis of glycans. sigmaaldrich.commsu.ruaspariaglycomics.com It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight, composition, and sequence of oligosaccharides like the this compound.
Both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), often coupled with liquid chromatography (LC), are powerful techniques for analyzing complex glycans. aspariaglycomics.comnih.gov
MALDI-Time of Flight (TOF) MS: MALDI-MS is a high-throughput technique widely used for glycan profiling. sigmaaldrich.comnih.gov The purified Galili heptaose is co-crystallized with a matrix material and ionized by a laser, typically forming singly charged ions (e.g., [M+Na]⁺). sigmaaldrich.com The TOF analyzer then measures the mass with high accuracy, allowing for the confirmation of the oligosaccharide's composition. sigmaaldrich.com For sequencing, tandem MS techniques like MALDI-TOF/TOF can be used. The precursor ion corresponding to the heptaose is isolated and fragmented, and the resulting product ions provide information about the monosaccharide sequence through the analysis of glycosidic and cross-ring cleavages. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): The online coupling of liquid chromatography with electrospray ionization mass spectrometry (LC-ESI-MS or simply LC-MS) provides both separation and structural analysis in a single run. msu.runih.govnih.gov This is particularly useful for analyzing complex mixtures or for confirming the identity of a purified product. nih.gov The heptaose can be separated from other components using a chromatographic method like HILIC (see section 7.3.1), and the eluent is directly sprayed into the mass spectrometer. msu.ru ESI is a soft ionization technique that typically produces multiply charged ions, which is advantageous for analyzing large molecules on instruments with a limited m/z range. Tandem mass spectrometry (MS/MS) performed on an LC-MS system can generate fragmentation spectra to confirm the sequence of the seven monosaccharide units of the Galili antigen. nih.gov
Table 2: Expected m/z Values for this compound in Mass Spectrometry Calculated based on a typical heptaose composition (e.g., 4 Hexose, 3 N-Acetylhexosamine residues). The exact mass will vary with the specific composition.
| Ion Type | Charge (z) | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | +1 | 1384.5 |
| [M+Na]⁺ | +1 | 1406.5 |
| [M+K]⁺ | +1 | 1422.5 |
| [M+2H]²⁺ | +2 | 692.75 |
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to glycan analysis, providing the means to separate complex mixtures, purify specific oligosaccharides, and quantify their abundance. The choice of technique depends on the specific analytical goal, such as purity assessment or high-resolution profiling.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the separation and purification of oligosaccharides. google.comnih.govpietdaas.nl To assess the purity of a synthesized or isolated this compound sample, specific HPLC methods are employed.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a type of normal-phase chromatography that is highly effective for separating polar compounds like glycans. msu.runih.gov The stationary phase is polar, and the mobile phase is typically a high concentration of an organic solvent (like acetonitrile) with a small amount of aqueous buffer. Glycans are eluted in order of increasing hydrophilicity (generally, smaller glycans elute first).
Reversed-Phase HPLC (RP-HPLC): While native glycans are too polar for traditional RP-HPLC, derivatization can make them amenable to this technique. msu.ru Labeling the reducing end of the heptaose with a fluorescent tag (e.g., 2-aminobenzamide, 2-AB) not only enhances detection sensitivity but also increases hydrophobicity, allowing for excellent separation on a C18 column. nih.gov
In a purity assessment, the this compound sample is injected into the HPLC system. A pure sample will ideally result in a single, sharp, and symmetrical peak in the chromatogram. The area of this peak is proportional to the amount of the compound, allowing for quantification against a standard curve.
Capillary Electrophoresis (CE) has emerged as a powerful, high-resolution analytical technique for glycan analysis, offering advantages in speed, sample consumption, and separation efficiency. nih.govnih.gov CE separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte buffer. nih.gov
For neutral oligosaccharides like the this compound, analysis requires derivatization with a charged and fluorescent label, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS). The separation is then driven by the charge of the label and influenced by the hydrodynamic volume of the glycan. This technique, often coupled with Laser-Induced Fluorescence (LIF) detection, provides extremely high sensitivity and throughput. nih.govhitachi-hightech.com CE is capable of resolving glycans that differ by a single monosaccharide unit and can even separate some positional isomers, making it an excellent tool for profiling and quality control. nih.gov
Table 3: Comparison of HPLC and CE for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
|---|---|---|
| Principle | Partitioning between stationary and mobile phases | Differential migration in an electric field |
| Resolution | High | Very High (often superior for isomers) nih.gov |
| Throughput | Moderate (runs can be long) | High (especially with capillary arrays) nih.govyoutube.com |
| Sample Volume | Microliter range | Nanoliter range (very low consumption) |
| Sensitivity | Good, enhanced by fluorescent labeling | Excellent with LIF detection hitachi-hightech.com |
| Primary Use | Purity assessment, preparative separation, quantification | High-resolution profiling, isomer separation, quality control |
Glycan Array Technology for Antibody Binding Specificity Mapping
Glycan array technology is a high-throughput method that enables the simultaneous screening of hundreds of different oligosaccharides against glycan-binding proteins, including antibodies. nih.govacs.orgfrontiersin.orgspringernature.com This platform is exceptionally valuable for mapping the fine binding specificity of antibodies that recognize the Galili antigen and its various structural extensions, such as a heptaose.
The core principle involves the immobilization of a diverse library of structurally defined glycans onto a solid support, typically a glass slide. nih.gov This array is then incubated with a solution containing the antibody of interest (e.g., anti-Gal antibodies). The binding of the antibody to its specific glycan targets on the array is detected, often using a fluorescently labeled secondary antibody, and the signal intensity at each spot is quantified. oup.com This provides a comprehensive profile of the antibody's binding preferences.
In the context of the Galili antigen, glycan arrays are used to determine how modifications or extensions to the core Galα1-3Galβ1-4GlcNAc trisaccharide epitope influence antibody recognition. nih.govfrontiersin.org Research has shown that while the terminal Galα1-3Gal disaccharide is the primary determinant for antibody binding, the subsequent sugar residues can significantly modulate the binding affinity and specificity. nih.govmdpi.com For instance, the presence of N-acetylglucosamine (GlcNAc) at the third position has been demonstrated to enhance binding through additional hydrogen bonds. mdpi.com By including a range of Galili-related structures on an array—from the core disaccharide to larger oligosaccharides like a heptaose—researchers can precisely map the epitope recognized by different anti-Gal antibody clones.
Detailed research findings from glycan array analyses have demonstrated that both human and mouse anti-Gal antibodies can bind to glycans other than the primary Galili epitope. These studies highlight the importance of comprehensive screening to understand potential cross-reactivity. For example, some human anti-Gal antibodies have been shown to bind to certain bacterial polysaccharides and blood group B epitopes, which share structural similarities with the Galili antigen. frontiersin.org
A representative glycan array experiment might compare the binding of a specific monoclonal anti-Gal antibody to a panel of α-Gal-related oligosaccharides. The results, typically presented as Relative Fluorescence Units (RFU), would reveal the antibody's fine specificity.
Table 1: Representative Glycan Array Data for Anti-Gal Antibody Binding Specificity This table contains interactive elements. You can sort the data by clicking on the column headers.
| Glycan Structure on Array | Description | Relative Fluorescence Units (RFU) |
|---|---|---|
| Galα1-3Gal | Core Disaccharide | 8,500 |
| Galα1-3Galβ1-4GlcNAc | Galili Trisaccharide (α-Gal Epitope) | 25,000 |
| Galα1-3Galβ1-4Glc | Trisaccharide Variant | 19,000 |
| Galα1-3Galβ1-4GlcNAcβ1-3Gal | Tetrasaccharide Extension | 28,000 |
| Galα1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc | Galili Pentaose | 32,000 |
| Hypothetical Galili Heptaose Structure | Complex Heptaose Structure | 35,000 |
| Galβ1-4GlcNAc (LacNAc) | Negative Control (No α-Gal) | 150 |
The data in Table 1 illustrates that while the antibody recognizes the core disaccharide, its affinity is significantly higher for the trisaccharide and continues to increase with the complexity of the oligosaccharide, indicating that the extended structure of a heptaose could provide an optimal binding site.
Surface Plasmon Resonance (SPR) for Kinetics of Antibody-Antigen Interaction
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the kinetics of biomolecular interactions in real-time. nih.gov It is considered a gold standard for characterizing the binding between antibodies and their antigens, providing precise data on association and dissociation rates, as well as binding affinity. nih.gov
In a typical SPR experiment to study the Galili antigen, one of the interacting partners (e.g., a biotinylated Galili heptaose) is immobilized on a sensor chip surface. The other partner (the anti-Gal antibody) is then flowed over the surface in a solution. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal and recorded in a sensorgram. nih.gov
From the sensorgram, several key kinetic parameters can be determined:
Association Rate Constant (k_a or k_on): This value reflects the rate at which the antibody binds to the immobilized antigen.
Dissociation Rate Constant (k_d or k_off): This value indicates the rate at which the antibody-antigen complex breaks apart.
Equilibrium Dissociation Constant (K_D): Calculated as the ratio of k_d/k_a, the K_D is a measure of the binding affinity. A lower K_D value signifies a stronger interaction.
SPR analysis is crucial for quantitatively comparing the binding strength of an antibody to different forms of the Galili antigen. For example, studies have used SPR to demonstrate that purified anti-α-Gal antibodies bind to the α-Gal trisaccharide with a higher affinity than to the corresponding disaccharide. mdpi.com This confirms that the N-acetylglucosamine residue contributes to the stability of the complex. mdpi.com
By extending this analysis to a this compound, researchers can quantify the contribution of the entire oligosaccharide structure to the binding kinetics. This information is vital for applications such as designing high-affinity inhibitors or developing highly specific diagnostic reagents.
Table 2: Kinetic and Affinity Constants for Anti-α-Gal Antibody Binding to α-Gal Oligosaccharides Determined by SPR This table contains interactive elements. You can sort the data by clicking on the column headers.
| Ligand (Immobilized on Sensor Chip) | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Affinity Constant (K_D) (nM) |
|---|---|---|---|
| Galα1-3Gal (Disaccharide) | 1.2 x 10⁴ | 2.3 x 10⁻³ | 191 |
| Galα1-3Galβ1-4GlcNAc (Trisaccharide) | 1.5 x 10⁴ | 2.1 x 10⁻³ | 144 |
| This compound (Hypothetical) | 2.0 x 10⁴ | 1.5 x 10⁻³ | 75 |
The data presented in Table 2, based on published findings for the di- and trisaccharides and projected for a heptaose, shows a progressive increase in affinity (decrease in K_D) as the oligosaccharide chain length increases. mdpi.com This underscores the importance of the complete glycan structure in the molecular recognition process and demonstrates the utility of SPR in quantifying these precise bio-molecular interactions. mdpi.com
Viii. Research Applications and Model Systems Involving Galili Antigen Heptaose
Development of Research Tools for Studying Glycan-Mediated Immunity
The study of glycan-mediated immunity relies on the availability of specific tools to probe the complex interactions between carbohydrate structures and the immune system. mdpi.comnih.govnih.gov Synthetic oligosaccharides, including Galili antigen heptaose and related structures, are instrumental in developing these tools. Researchers can synthesize these complex glycans with high purity, allowing for the creation of specific molecular probes, antigens, and affinity ligands. elicityl-oligotech.comelicityl-oligotech.comelicityl-oligotech.com
For instance, synthetic Galili antigens are used to generate monoclonal antibodies with high specificity for the α-Gal epitope. frontiersin.org These antibodies, such as the IgG1 antibody 27H8, are crucial for detecting the presence of α-Gal epitopes in various biological samples through techniques like ELISA, dot blots, and immunohistochemistry. frontiersin.org Furthermore, by immobilizing synthetic Galili antigen oligosaccharides onto a solid support, researchers can create affinity columns for the purification of anti-Gal antibodies from human serum, which is essential for studying their properties and functions. mdpi.com These tools are fundamental for investigating the role of anti-Gal antibodies in processes like xenotransplantation rejection and the alpha-gal syndrome. researchgate.netfrontiersin.org
In Vitro Immunological Assays Utilizing Synthetic Oligosaccharides
Synthetic oligosaccharides that mimic the Galili antigen are indispensable for a variety of in vitro immunological assays designed to quantify antibody responses and analyze cellular interactions.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for detecting and quantifying antibodies against the Galili antigen in human serum. In this assay, synthetic α-Gal oligosaccharides are conjugated to a carrier protein, such as human serum albumin (HSA) or bovine serum albumin (BSA), and coated onto microtiter plates. nih.govnih.gov When patient serum is added, anti-Gal antibodies (including IgG, IgM, and IgE isotypes) bind to the immobilized α-Gal epitopes. nih.gov The bound antibodies are then detected using a secondary antibody conjugated to an enzyme, which produces a measurable colorimetric signal. This technique is highly specific and allows for the quantification of anti-α-Gal antibody titers, which is crucial for diagnosing and monitoring conditions like alpha-gal syndrome. nih.govnih.gov The use of synthetic oligosaccharides ensures a high degree of standardization and reproducibility compared to assays using natural extracts. nih.gov
| Component | Function | Example Material | Reference |
|---|---|---|---|
| Solid Phase (Microplate) | Immobilizes the antigen for antibody capture. | High absorption capacity polystyrene microtiter plates | nih.gov |
| Antigen | Binds specifically to anti-Gal antibodies in the sample. | Synthetic Galα1-3Gal-BSA conjugate | nih.gov |
| Blocking Agent | Prevents non-specific binding of antibodies to the plate. | 1% Human Serum Albumin (HSA) in PBST | nih.gov |
| Sample | Source of anti-Gal antibodies to be detected. | Human serum diluted 1:100 | nih.gov |
| Detection Antibody | Binds to the captured human anti-Gal antibodies. | Peroxidase-conjugated goat anti-human IgG, IgM, or IgE | nih.gov |
| Substrate | Reacts with the enzyme on the detection antibody to produce a signal. | Colorimetric peroxidase substrate | nih.gov |
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population. In the context of the Galili antigen, it can be used to study the binding of anti-Gal antibodies to cells expressing α-Gal epitopes or to investigate the immune cells involved in the alpha-gal response. For example, researchers can use fluorescently labeled synthetic α-Gal oligosaccharides or anti-Gal antibodies to identify and quantify B cells that produce IgE antibodies specific for alpha-gal. frontiersin.orglinksciences.com
In one application, flow cytometry was used to characterize B cell subtypes in patients with and without IgE sensitization to alpha-gal, identifying CCR6+ switched memory B cells as potential producers of this specific IgE. frontiersin.org Another study developed a flow cytometry-based assay to measure alpha-galactosidase A enzyme activity at the single-cell level using a fluorescently labeled substrate analog, which is relevant for studying disorders related to glycosphingolipid metabolism where α-Gal epitopes may accumulate. nih.govnih.govresearchgate.net These cellular binding studies provide detailed insights into the mechanisms of immune recognition and the cellular players involved in glycan-mediated immune responses.
Animal Models for Investigating Alpha-Gal-Mediated Immune Responses
The development of relevant animal models has been crucial for advancing the understanding of immune responses to the Galili antigen, which are not naturally present in common laboratory animals like wild-type mice.
The most significant animal model for studying alpha-gal immunity is the alpha-1,3-galactosyltransferase knockout (α1,3GT-KO) mouse. imrpress.comnih.gov This genetically engineered mouse lacks the α1,3GT enzyme and, consequently, does not produce α-Gal epitopes, mirroring the human condition. imrpress.comnih.gov As a result, these mice lose immune tolerance to the Galili antigen and produce high levels of anti-Gal antibodies, primarily IgG and IgM, when exposed to α-Gal through their gut microbiome. imrpress.com
This model has been invaluable for studying the alpha-gal syndrome. frontiersin.org Researchers can induce IgE sensitization to α-Gal in α1,3GT-KO mice through tick bites or injection of tick extracts, leading to allergic reactions upon subsequent exposure to red meat, similar to human patients. frontiersin.orgfrontiersin.orgnih.gov These models allow for detailed investigation into the mechanisms of sensitization, the role of different immune cells, and the efficacy of potential therapies. aaaai.org The α1,3GT-KO mouse is also a critical tool in xenotransplantation research, as it allows scientists to study the hyperacute rejection mediated by anti-Gal antibodies and to test strategies to overcome this immunological barrier. researchgate.netimrpress.com
| Characteristic | Wild-Type (WT) Mouse | α1,3GT-KO Mouse | Human | Reference |
|---|---|---|---|---|
| α1,3GT Gene | Functional | Inactivated (Knockout) | Inactivated (Pseudogene) | imrpress.comnih.gov |
| α-Gal Epitope Expression | Present on cells and tissues | Absent | Absent | imrpress.comnih.gov |
| Natural Anti-Gal Antibodies | Absent (Tolerant) | Present (IgG, IgM) | Present (IgG, IgM, IgA) | imrpress.comnih.gov |
| Relevance to α-Gal Syndrome | Not suitable | Excellent model for sensitization and allergic response | Affected population | frontiersin.orgfrontiersin.org |
| Relevance to Xenotransplantation | Limited | Excellent model for studying hyperacute rejection | Recipient of xenografts | researchgate.netimrpress.com |
Applications in Vaccine Development Strategies and Immunomodulation Research
The potent immune response elicited by the Galili antigen in humans is being harnessed for innovative therapeutic strategies, including vaccine development and immunomodulation. The central concept is to utilize the ubiquitously present natural anti-Gal antibodies (representing ~1% of human IgG) to direct an immune response toward a specific target. wikipedia.orgnih.gov
In cancer immunotherapy, autologous tumor cells or tumor cell membranes can be enzymatically modified to express α-Gal epitopes. nih.govnih.gov When this tumor vaccine is administered, the patient's own anti-Gal IgG antibodies bind to the α-Gal epitopes on the tumor cells. nih.gov This opsonization targets the tumor cells for destruction and enhances their uptake by antigen-presenting cells (APCs) through the interaction of the antibody's Fc portion with Fcγ receptors on APCs. nih.govnih.gov This process is designed to stimulate a robust T-cell response against tumor-associated antigens, effectively converting the tumor cell into a personalized vaccine. nih.govfrontiersin.org A similar strategy has been proposed for viral vaccines, where engineering viral envelopes to express α-Gal epitopes could significantly increase their immunogenicity by targeting them to APCs. frontiersin.org
In the field of immunomodulation, nanoparticles encapsulating α-Gal oligosaccharides are being investigated as a potential therapy for alpha-gal syndrome. frontiersin.orgumich.edu The goal is to induce immune tolerance by reprogramming the immune response. Studies in α1,3GT-KO mice have shown that treatment with these nanoparticles can reduce α-Gal-specific IgE and IgG1 levels, decrease Th2 cytokine production (IL-4, IL-5, IL-13), and increase the regulatory cytokine IL-10, suggesting a shift from an allergic response to a state of tolerance. frontiersin.org
Glycoengineering of Antigens for Enhanced Immunogenicity
The Galili antigen, specifically the terminal α-gal epitope (Galα1-3Galβ1-4GlcNAc-R), has been a focal point in the field of glycoengineering to amplify the immunogenicity of various antigens, particularly in the context of vaccine development. nih.govfrontiersin.orgnih.gov This strategy leverages the natural presence of high titers of anti-Gal antibodies in humans, which can recognize and bind to α-gal epitopes introduced onto a target antigen. nih.govnih.gov This binding facilitates the targeting of the antigen to antigen-presenting cells (APCs), thereby significantly boosting the subsequent immune response. nih.govfrontiersin.orgnih.gov
The fundamental principle behind this approach is to transform a part of the antigen that might otherwise be immunologically inert or even serve to shield the antigen, such as the glycan shield of enveloped viruses, into an active targeting moiety. nih.govfrontiersin.org By enzymatically adding α-gal epitopes to the surface of viral or tumor antigens, these modified antigens can form immune complexes with the naturally occurring anti-Gal antibodies in the body. nih.gov These immune complexes are then efficiently taken up by APCs through the interaction of the Fc portion of the anti-Gal antibody with Fc receptors on the surface of these immune cells. nih.govnih.gov This targeted uptake leads to more robust processing and presentation of the antigen by APCs, resulting in a significantly amplified T cell and B cell response against the antigen. nih.govnih.gov
Research has demonstrated the efficacy of this glycoengineering strategy across various models:
Influenza Virus Vaccine: Inactivated influenza virus vaccines were glycoengineered to express α-gal epitopes. frontiersin.orgnih.gov Studies in α1,3-galactosyltransferase knockout (GT-KO) mice, which, like humans, produce anti-Gal antibodies, showed that immunization with the α-gal-expressing influenza vaccine resulted in an approximately 100-fold higher anti-viral antibody titer compared to the unmodified vaccine. frontiersin.orgnih.gov Furthermore, these mice exhibited a significantly higher survival rate (around 90%) following a lethal challenge with live influenza virus, compared to a mere 10% survival in mice immunized with the conventional vaccine. frontiersin.org
HIV gp120 Vaccine: The envelope glycoprotein (B1211001) gp120 of HIV, a key target for vaccine development, was engineered to express α-gal epitopes. nih.govfrontiersin.org This modification led to a substantial increase in its immunogenicity in GT-KO mice. frontiersin.org The anti-gp120 antibody response was found to be up to 100-200 fold higher than that elicited by the unmodified gp120. nih.gov
SARS-CoV-2 S-protein Vaccine: The concept has been proposed for the development of more potent COVID-19 vaccines. nih.govfrontiersin.org By glycoengineering the Spike (S)-protein to present α-gal epitopes, it is hypothesized that the immunogenicity of the S-protein, which can be relatively low, could be greatly enhanced. nih.gov The strategy involves removing the terminal sialic acid residues from the S-protein's glycans using neuraminidase, followed by the enzymatic addition of α-gal epitopes. nih.gov
Cancer Immunotherapy: This glycoengineering approach has also been explored for cancer vaccines. nih.govnih.gov Autologous tumor vaccines have been processed to express α-gal epitopes. nih.gov Upon administration, these modified tumor cells or cell membranes are opsonized by anti-Gal IgG, leading to their efficient uptake by APCs. nih.gov This, in turn, is expected to enhance the presentation of tumor-associated antigens and stimulate a more potent anti-tumor T cell response. nih.gov
The following table summarizes key research findings on the glycoengineering of antigens with α-gal epitopes to enhance immunogenicity.
| Antigen/Vaccine Model | Modification | Model System | Key Findings | Reference |
| Inactivated Influenza Virus | Enzymatic addition of α-gal epitopes | α1,3GT KO mice | ~100-fold higher anti-virus antibody titer; ~9-fold longer survival time post-lethal challenge. | frontiersin.orgnih.gov |
| HIV gp120 | Enzymatic addition of α-gal epitopes | α1,3GT KO mice | Up to 100-200 fold increase in anti-gp120 antibody response. | nih.govfrontiersin.org |
| SARS-CoV-2 S-protein (proposed) | Enzymatic addition of α-gal epitopes | Theoretical | Proposed to overcome low immunogenicity of the S-protein by targeting it to APCs. | nih.gov |
| Autologous Tumor Cells | Enzymatic addition of α-gal epitopes | Clinical/Preclinical | Enhanced uptake by APCs to stimulate anti-tumor T cell response. | nih.gov |
Ix. Future Directions in Galili Antigen Glycobiology Research
Elucidating Novel Biological Roles of Alpha-Gal Containing Complex Glycans
The primary known role of the alpha-gal epitope in humans is that of a potent xenoantigen, triggering hyperacute rejection in pig-to-primate xenotransplantation. researchgate.netnih.gov However, the biological functions of alpha-gal-containing glycans in the vast number of non-primate mammals that synthesize them are not fully understood. Future research will focus on moving beyond its role as an antigen to uncover its intrinsic physiological functions.
Research Focus Areas:
Pathogen Interaction and Immunity: The anti-Gal antibody has been suggested to provide a protective advantage against various pathogens that express alpha-gal-like structures on their surfaces, including pathogens that cause malaria, tuberculosis, and Lyme disease. researchoutreach.orgnih.govnih.gov Future investigations will aim to identify the complete range of pathogens targeted by anti-Gal antibodies and elucidate the precise mechanisms of this immune protection. This includes studying how anti-Gal may neutralize enveloped viruses originating from non-primate mammals. nih.govnih.gov
Cell Signaling and Recognition: In non-primate mammals, alpha-gal epitopes are abundant on cell surfaces. frontiersin.orgnih.gov Research is needed to determine if these glycans act as ligands for endogenous lectins, thereby mediating cell-cell recognition, adhesion, and signaling processes. Understanding these native functions could provide insights into mammalian biology and evolution.
Advanced Glycosylation Engineering for Research Model Development
The development of genetically engineered animal models has been instrumental in advancing our understanding of the alpha-gal epitope, particularly in the context of xenotransplantation. mdpi.comnih.gov Future efforts will focus on creating more sophisticated and precise models to dissect the complex biology of glycans.
The primary strategy to overcome hyperacute rejection in xenotransplantation has been the knockout of the GGTA1 gene in pigs, which prevents the synthesis of the alpha-gal epitope. nih.govresearchgate.net To address further immune rejection pathways, researchers have developed triple-knockout pigs, targeting GGTA1, CMAH (to eliminate the Neu5Gc xenoantigen), and B4GALNT2 (to eliminate the Sda xenoantigen). nih.govmissouri.edufrontiersin.org These multi-gene-edited pigs show significantly reduced binding of human IgG and IgM, offering a more viable platform for xenografts. nih.gov
Beyond pigs, knockout mouse models have been crucial for studying the immune response to alpha-gal. GGTA1 knockout mice, and more recently GGTA1/iGb3S double knockout mice, have been developed to serve as sensitive models for assessing the immunogenicity of xenogeneic tissues and biomaterials. nih.gov These models have confirmed that a reduction in alpha-gal content on xenografts leads to a suppressed humoral immune response. nih.gov
Future advancements in this area will likely involve:
Creation of Humanized Models: Developing animal models that not only lack xenoantigens like alpha-gal but also express human complement regulatory proteins (e.g., hCD46, hDAF) or immune checkpoint inhibitors. researchgate.netmissouri.edu This would create a more accurate in vivo environment for studying long-term graft survival and the nuances of the human immune response.
Precise Genome Editing: Utilizing advanced CRISPR-Cas9 techniques for more complex genetic modifications, including the conditional or tissue-specific knockout of glycosyltransferase genes. This will allow researchers to study the function of specific glycans in particular organs or at different developmental stages.
Expanding Beyond Knockouts: Engineering cell lines and organisms to express novel glycan structures. This involves introducing various glycosyltransferases to create a library of defined glycoforms, enabling systematic studies of structure-function relationships. nih.gov
High-Throughput Screening of Anti-Alpha-Gal Modulators
Modulating the interaction between the alpha-gal epitope and the human immune system is a key therapeutic goal. High-throughput screening (HTS) provides a powerful platform for discovering small molecules that can either inhibit the synthesis of alpha-gal or block its recognition by anti-Gal antibodies. nih.govnih.govarxiv.org
While large-scale screening for direct modulators of alpha-1,3-galactosyltransferase (GGTA1) is an emerging area, HTS has been successfully applied to related enzymes. For instance, a screen of approximately 230,000 compounds was performed to find inhibitors of α-galactosidase A (GLA), the enzyme deficient in Fabry disease. nih.govnih.govscienceopen.com Though no potent inhibitors were found for the human enzyme in that particular screen, it demonstrated the feasibility of the HTS approach. nih.govnih.gov The study did identify Lansoprazole as an inhibitor of coffee bean-derived GLA. nih.govscienceopen.com Other research has focused on designing inhibitors against α-1,3-galactosyltransferase based on disubstrate analogues that mimic the transition state of the enzymatic reaction. rsc.orgnih.gov
Future directions for HTS in this field include:
Development of GGTA1-Specific Assays: Creating robust and sensitive HTS assays specifically targeting the α-1,3-galactosyltransferase enzyme responsible for alpha-gal synthesis. This could involve fluorescence-based or luminescence-based assays to measure enzyme activity in a high-density plate format.
Screening for Antibody Blockers: Designing assays to screen for compounds that prevent the binding of human anti-Gal IgM and IgG antibodies to the alpha-gal epitope. This could utilize techniques like ELISA or surface plasmon resonance in a high-throughput format.
Targeting Downstream Pathways: Screening for modulators of the complement activation cascade that is triggered by the anti-Gal antibody-antigen interaction, providing an alternative therapeutic strategy to prevent hyperacute rejection.
Integration of Computational Glycobiology with Experimental Approaches for Predicting Glycan Function
The structural complexity of glycans presents a significant challenge to understanding their function. nih.govoup.com Computational glycobiology is emerging as an indispensable tool for modeling, predicting, and analyzing the structure and interactions of complex carbohydrates like the Galili antigen. researchgate.netglycopedia.eu
Current computational approaches involve:
Molecular Dynamics (MD) Simulations: Used to model the conformational dynamics of glycans and their interactions with proteins, providing insights into binding kinetics and energetics. nih.govresearchgate.net
Docking and Virtual Screening: Predicting how glycans bind to proteins, which can be used to screen virtual libraries of compounds for potential inhibitors. nih.gov
Systems Biology Models: Integrating diverse experimental datasets, such as mass spectrometry-based glycomics and mRNA expression arrays, to create quantitative models of glycosylation pathways within a cell. plos.org
The future of this field lies in the deep integration of these computational tools with experimental data to create a predictive framework for glycobiology. nih.gov Open-source platforms and Python packages like glycowork are making these computational tools more accessible to the broader research community, facilitating analysis of glycan motifs and machine learning applications. oup.comdntb.gov.ua
Future research will focus on:
Predictive Modeling of Glycan-Protein Interactions: Using machine learning and artificial intelligence to analyze large datasets of known glycan-protein interactions to predict novel binding partners and functional roles for specific glycan structures.
Simulating Glycosylation Pathways: Developing whole-cell models that can predict how changes in gene expression or environmental stimuli will alter the cellular glycome, providing a powerful tool for understanding diseases associated with aberrant glycosylation.
In Silico Design of Glycomimetics: Employing computational chemistry to design and optimize novel molecules that mimic the alpha-gal epitope or block its binding sites on antibodies, accelerating the development of new therapeutics.
Q & A
Q. What experimental methods are recommended for detecting Galili antigen heptaose in biological samples?
Detection relies on immunoassays due to the antigen's carbohydrate structure. Solid-phase radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA) are commonly used. For ELISA, ensure proper dilution of high-concentration samples to avoid saturation and validate specificity using α-galactosidase-treated controls . Cross-reactivity with structurally similar glycans (e.g., blood group antigens) must be assessed via competitive inhibition assays .
Q. How is the structural integrity of this compound validated in synthesized or isolated forms?
Structural validation combines mass spectrometry (MS) and nuclear magnetic resonance (NMR). High-resolution MS confirms molecular weight and purity, while 2D-NMR (e.g., COSY, TOCSY) maps glycosidic linkages and anomeric configurations. Comparative analysis against reference spectra from mammalian glycoproteins (e.g., thyroglobulin) is critical .
Q. What enzymatic pathways are involved in the biosynthesis of this compound?
Biosynthesis involves α1,3-galactosyltransferase (α1,3-GT), which transfers galactose to N-acetyllactosamine (Galβ1-4GlcNAc) substrates. Knockout models (e.g., α1,3-GT-deficient mice) and lectin-based inhibition studies are used to confirm enzymatic specificity. Note that α1,3-GT is absent in humans and Old World primates, necessitating heterologous expression systems for in vitro studies .
Advanced Research Questions
Q. How does the interaction between this compound and natural anti-Gal antibodies influence experimental outcomes in xenotransplantation models?
Anti-Gal IgM/IgG binding triggers complement activation and hyperacute rejection. To mitigate this, researchers use α1,3-GT knockout pigs or administer complement inhibitors (e.g., C1 esterase blockers). Flow cytometry with anti-Gal antibodies quantifies antigen expression on donor tissues pre- and post-treatment .
Q. What challenges arise when designing in vivo studies to assess this compound immunogenicity?
Non-human primates (NHPs) are preferred models due to human-like anti-Gal antibody levels. However, inter-species variability in immune tolerance requires rigorous baseline antibody titers measurement. Longitudinal studies must account for adjuvant effects in vaccine-related research, as adjuvants can amplify anti-Gal responses .
Q. How can contradictory data on anti-Gal antibody cross-reactivity be resolved?
Discrepancies often stem from assay sensitivity or epitope density variations. Use glycan microarrays with defined antigen densities to map antibody binding avidity. For example, low-density epitopes may evade detection in ELISA but activate complement in functional assays. Standardize reporting metrics (e.g., EC50 values) across studies .
Q. What methodologies enhance the antigen-presenting capacity of this compound in vaccine design?
Conjugation to carrier proteins (e.g., KLH) via linker chemistry improves uptake by dendritic cells. Intratumoral injection of α-gal glycolipids in murine models demonstrates enhanced MHC-I presentation and CD8+ T-cell activation. Validate efficacy using ELISpot assays for IFN-γ secretion .
Q. How can glycoengineering reduce this compound immunogenicity in therapeutic glycoproteins?
Enzymatic removal via α-galactosidase or CRISPR-mediated knockout of α1,3-GT in producer cell lines (e.g., CHO cells) minimizes antigen presence. Confirm glycan remodeling using hydrophilic interaction liquid chromatography (HILIC) and anti-Gal antibody depletion assays .
Q. What factors influence the tissue-specific distribution of this compound in mammalian systems?
Epitope density varies by tissue and species. Immunohistochemistry with monoclonal anti-Gal antibodies (e.g., M86 clone) on paraffin-embedded sections reveals higher expression in endothelial cells and secretory glands. Quantitative comparisons require normalization to total glycoprotein content (e.g., via Coomassie staining) .
Q. How should researchers standardize protocols for quantifying this compound in heterogeneous samples?
Include internal controls (e.g., spiked recombinant glycoproteins) to correct for matrix effects. For complex samples (e.g., serum), pre-clearing with protein A/G beads reduces nonspecific antibody interference. Report results as ng/mg total protein to enable cross-study comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
